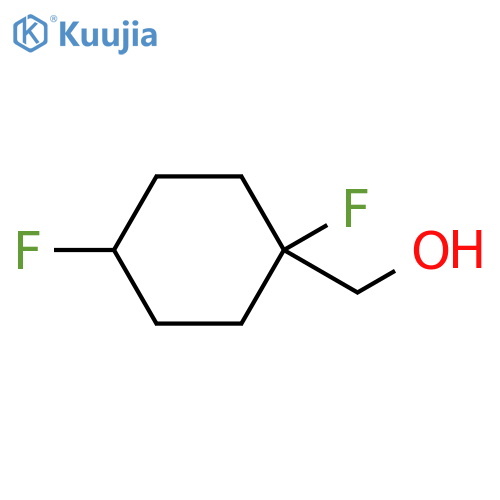Cas no 2306271-48-5 ((1,4-difluorocyclohexyl)methanol)

2306271-48-5 structure
商品名:(1,4-difluorocyclohexyl)methanol
CAS番号:2306271-48-5
MF:C7H12F2O
メガワット:150.166389465332
CID:5107631
(1,4-difluorocyclohexyl)methanol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanemethanol, 1,4-difluoro-
- (1,4-difluorocyclohexyl)methanol
-
- インチ: 1S/C7H12F2O/c8-6-1-3-7(9,5-10)4-2-6/h6,10H,1-5H2
- InChIKey: SAQCAHJGDRJESZ-UHFFFAOYSA-N
- ほほえんだ: C1(F)(CO)CCC(F)CC1
(1,4-difluorocyclohexyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-250MG |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 250MG |
¥ 2,818.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-500mg |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 500mg |
¥4613.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-1.0g |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 1.0g |
¥6914.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-250.0mg |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 250.0mg |
¥2767.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-5G |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 5g |
¥ 21,126.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-500MG |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 500MG |
¥ 4,699.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-1G |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 1g |
¥ 7,042.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-100MG |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 100MG |
¥ 1,762.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-1g |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 1g |
¥6914.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0345-100mg |
(1,4-difluorocyclohexyl)methanol |
2306271-48-5 | 95% | 100mg |
¥1730.0 | 2024-04-22 |
(1,4-difluorocyclohexyl)methanol 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
2306271-48-5 ((1,4-difluorocyclohexyl)methanol) 関連製品
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2306271-48-5)(1,4-difluorocyclohexyl)methanol

清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):217.0/347.0/578.0/866.0